tert-butyl (NE)-N-methoxycarbonyliminocarbamate
Description
tert-Butyl (NE)-N-methoxycarbonyliminocarbamate is a carbamate derivative characterized by a tert-butyl group and a methoxycarbonylimino moiety. Carbamates of this type are widely used in organic synthesis as protecting groups for amines or as intermediates in pharmaceutical and agrochemical development. The tert-butyl group enhances steric protection, improving stability against hydrolysis and oxidation, while the methoxycarbonylimino group contributes to reactivity in nucleophilic substitutions or cycloadditions .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (NE)-N-methoxycarbonyliminocarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O4/c1-7(2,3)13-6(11)9-8-5(10)12-4/h1-4H3/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGMXVAFAFDOOE-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N=NC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/N=N/C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(methoxycarbonyl)iminoformamide typically involves the reaction of tert-butyl isocyanate with methoxycarbonylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran to facilitate the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of (E)-N-(methoxycarbonyl)iminoformamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(methoxycarbonyl)iminoformamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The imino group can participate in nucleophilic substitution reactions, where nucleophiles replace the existing group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an amine derivative.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
(E)-N-(methoxycarbonyl)iminoformamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-N-(methoxycarbonyl)iminoformamide involves its interaction with various molecular targets. The compound’s reactive functional groups allow it to form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. This reactivity is harnessed in biochemical assays to study enzyme activity and protein interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, tert-butyl (NE)-N-methoxycarbonyliminocarbamate is compared below with analogous carbamates and iminocarbamates.
2.1. Structural and Physicochemical Properties
Notes:
- The tert-butyl group in the target compound confers superior stability compared to methyl or ethyl analogs, as seen in the reference compound (C₁₇H₂₅NO₄) from the SDS .
- The methoxycarbonylimino group increases electrophilicity compared to standard Boc-protected amines, enabling unique reactivity in peptide coupling or heterocycle formation.
Biological Activity
Tert-butyl (NE)-N-methoxycarbonyliminocarbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
This compound features a tert-butyl group, which is known for its steric hindrance and unique reactivity patterns. This structure contributes to its biological properties, particularly in enzyme inhibition and neuroprotection.
Research indicates that this compound can act as an inhibitor of key enzymes linked to neurodegenerative diseases. Notably, it has been shown to inhibit both β-secretase and acetylcholinesterase, which are crucial in the pathology of Alzheimer's disease:
- β-Secretase Inhibition : The compound exhibits an IC50 value of 15.4 nM against β-secretase, indicating potent inhibition that may prevent the aggregation of amyloid beta peptide (Aβ) .
- Acetylcholinesterase Inhibition : With a Ki value of 0.17 μM, it also inhibits acetylcholinesterase, further supporting its potential as a therapeutic agent for cognitive decline associated with Alzheimer's disease .
Biological Activity Data
| Activity Type | Measurement | Result |
|---|---|---|
| β-Secretase Inhibition | IC50 | 15.4 nM |
| Acetylcholinesterase Inhibition | Ki | 0.17 μM |
| Aβ Aggregation Inhibition | % Inhibition at 100 μM | 85% |
| Astrocyte Cell Viability | % Viability | 62.98% with Aβ |
Case Studies
- In Vitro Studies : The compound was tested on astrocyte cells exposed to Aβ1-42. Results showed that treatment with this compound improved cell viability from 43.78% to 62.98%, suggesting protective effects against Aβ-induced toxicity .
- In Vivo Studies : In an animal model subjected to scopolamine-induced cognitive impairment, the compound demonstrated moderate protective effects on cognitive function but did not achieve statistical significance compared to standard treatments like galantamine .
Toxicological Profile
The safety profile of this compound is still under investigation. However, related compounds such as tert-butanol have been studied extensively for their toxicological effects, showing potential nephrotoxic effects in long-term exposure studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
